molecular formula C13H11N5O4 B5729490 [[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea

[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea

Cat. No.: B5729490
M. Wt: 301.26 g/mol
InChI Key: GGTJTPHRGQWAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea is a complex organic compound that features a nitropyridine moiety linked to a phenyl group through an oxyphenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of pyridine to obtain 5-nitropyridine, followed by its reaction with phenol derivatives to form the oxyphenyl intermediate. This intermediate is then reacted with urea derivatives under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods minimize the accumulation of potentially explosive intermediates and allow for better control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or phenyl rings .

Scientific Research Applications

[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of [[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the phenyl and urea groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitropyridine and urea moieties allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c14-13(19)17-16-7-9-1-4-11(5-2-9)22-12-6-3-10(8-15-12)18(20)21/h1-8H,(H3,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTJTPHRGQWAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.